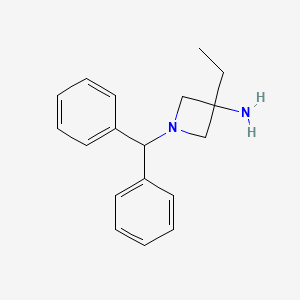

1-(Diphenylmethyl)-3-ethyl-3-azetidinamine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, are pivotal structural motifs in the fields of organic synthesis and medicinal chemistry. rsc.orgrsc.orgrsc.org Their importance stems from a unique combination of reasonable stability and inherent reactivity, which makes them versatile building blocks for more complex molecules. rsc.orgeurekaselect.com In medicinal chemistry, the incorporation of the rigid azetidine (B1206935) scaffold can lead to improved pharmacological properties, such as enhanced potency and better pharmacokinetic profiles. nih.govenamine.net The compact nature of the four-membered ring allows for precise spatial orientation of substituents, which can facilitate productive interactions with biological targets. enamine.net This has led to the inclusion of the azetidine moiety in numerous marketed drugs and clinical candidates. nih.govchemrxiv.org Furthermore, these strained rings are valuable precursors in organic synthesis, enabling a variety of ring-opening reactions to produce functionally diverse acyclic molecules that would be challenging to synthesize otherwise. eurekaselect.comnih.govnih.gov The development of novel synthetic methodologies to access diversely substituted azetidines continues to be an active area of research, driven by their value as privileged motifs in drug discovery. rsc.orgnih.gov

The Azetidine Ring System: Structural Features and Inherent Ring Strain

The azetidine ring is a saturated four-membered heterocycle containing one nitrogen atom. Its structure is analogous to the carbocycle cyclobutane. A defining characteristic of the azetidine ring is its significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°.

The level of ring strain in azetidines is intermediate between that of the highly reactive three-membered aziridines (approx. 27.7 kcal/mol) and the more stable, less reactive five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org This intermediate strain endows azetidines with a unique reactivity profile; they are stable enough for convenient handling and isolation, yet sufficiently strained to undergo selective ring-opening reactions under appropriate conditions. rsc.orgrsc.org This "strain-driven reactivity" allows for facile cleavage of the C-N or C-C bonds, providing a gateway to diverse chemical transformations. rsc.org The presence of the nitrogen atom also introduces polarity and a site for substitution, further contributing to the ring's synthetic utility and its ability to act as a pharmacophore in medicinal chemistry. nih.gov

Table 1: Comparative Ring Strain of Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.orgrsc.org |

| Pyrrolidine | 5 | 5.4 rsc.org |

Overview of the Chemical Compound's Position within Azetidine Chemistry and its Structural Uniqueness

The compound 1-(Diphenylmethyl)-3-ethyl-3-azetidinamine is a substituted azetidine derivative that showcases several features of interest in modern chemistry. Its structure is defined by three key components: the central azetidine ring, a bulky N-diphenylmethyl (also known as a benzhydryl) group, and a 3-amino-3-ethyl substitution pattern on the ring.

This specific arrangement places the compound within a class of highly functionalized azetidines. The substitution at the C3 position creates a quaternary carbon center, which is a common feature in complex bioactive molecules. The presence of both an ethyl group and an amino group at this position introduces chirality, meaning the molecule can exist as a pair of enantiomers. Such stereochemically defined building blocks are highly sought after in drug discovery.

The large diphenylmethyl group attached to the ring nitrogen is a significant feature. While often used as a protecting group in synthesis, the benzhydryl moiety is also a key pharmacophore in various biologically active compounds. Its steric bulk influences the conformation of the azetidine ring and can modulate the molecule's reactivity and interactions with other molecules.

While specific research on this compound is not widely documented, its structural motifs are common in patented chemical structures and synthetic intermediates. For instance, the precursor 1-(diphenylmethyl)azetidin-3-one is used in the synthesis of azetidine derivatives. nih.govchemicalbook.com The synthesis of related structures, such as 1-(Diphenylmethyl)-3-methyl-3-azetidinol, involves the reaction of the corresponding azetidinone with an organometallic reagent like a Grignard reagent. chemicalbook.com This suggests that a plausible synthetic route to the title compound could involve the reaction of 1-(diphenylmethyl)azetidin-3-one with an ethylating agent, followed by reductive amination or another nitrogen-installing sequence. The combination of a chiral quaternary center and a bulky N-substituent makes this compound a structurally unique example within the broader family of azetidines.

Table 2: Chemical Data for this compound (Note: Data for the closely related analog 1-(Diphenylmethyl)-3-methyl-3-azetidinamine is used for approximation where direct data is unavailable)

| Property | Value |

| Molecular Formula | C19H24N2 |

| Molecular Weight | 280.41 g/mol |

| Key Structural Features | Azetidine ring, N-diphenylmethyl group, 3-amino group, 3-ethyl group, Chiral quaternary center |

| Related CAS Number (Methyl Analog) | 133891-52-8 guidechem.com |

| Predicted pKa (Methyl Analog) | 8.48 ± 0.20 guidechem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22N2 |

|---|---|

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1-benzhydryl-3-ethylazetidin-3-amine |

InChI |

InChI=1S/C18H22N2/c1-2-18(19)13-20(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,2,13-14,19H2,1H3 |

InChI Key |

RHQCPDGKOWRALN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation of the Chemical Compound and Azetidine Derivatives

Ring-Opening Reactions and Strain-Release Chemistry of Azetidines

Azetidines, as four-membered heterocyclic compounds, possess significant ring-strain energy (approximately 25.2 kcal/mol), which is a driving force for their characteristic chemical transformations. researchgate.net This inherent strain, while rendering the ring more stable than the related three-membered aziridines, makes azetidines susceptible to ring-opening reactions that relieve this strain. rsc.orgrsc.org These reactions typically proceed via nucleophilic attack, which can be facilitated by enhancing the electrophilicity of the ring carbons. magtech.com.cn

A common strategy to activate the azetidine (B1206935) ring towards nucleophilic attack is the formation of a quaternary azetidinium ion. magtech.com.cnbohrium.com This is achieved by treating the azetidine with alkylating agents like methyl trifluoromethanesulfonate (B1224126) or with chloroformates. bohrium.comthieme-connect.com The resulting positively charged azetidinium ion is significantly more reactive and readily undergoes ring-opening by a variety of nucleophiles, including halides, amines, and alkoxides, typically following an SN2 mechanism. bohrium.comnih.govorganic-chemistry.org

The regioselectivity of the nucleophilic attack on unsymmetrically substituted azetidinium ions is a critical aspect, influenced by both steric and electronic factors. magtech.com.cnbohrium.com

Electronic Effects : Nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are substituted with electron-withdrawing groups (e.g., ester, cyano). magtech.com.cnbohrium.comthieme-connect.com

Steric Hindrance : Bulky nucleophiles or substituents on the ring can direct the attack to the less sterically hindered carbon atom. magtech.com.cn For instance, in N,N-dialkyl azetidinium ions lacking a substituent at the C4 position, nucleophilic attack predominantly occurs at C4. bohrium.comorganic-chemistry.orgresearchgate.net Conversely, the presence of a substituent at C4 can direct the attack to the C2 position. organic-chemistry.org

This strain-release chemistry provides a versatile synthetic route to highly functionalized, linear amine derivatives from a cyclic precursor. nih.govrsc.orgchemrxiv.orgnih.gov The combination of photochemical cyclization to form the azetidine ring followed by a strain-releasing ring-opening functionalization represents a powerful "build and release" strategy in organic synthesis. beilstein-journals.org

Reactivity of the C3 Secondary Amine Functionality

The secondary amine at the C3 position of 1-(Diphenylmethyl)-3-ethyl-3-azetidinamine is a key functional group that dictates a significant portion of the molecule's reactivity, allowing for further structural modifications and potential participation in chemical transformations.

The secondary amine is nucleophilic and can undergo a variety of standard amine derivatization reactions. These reactions are crucial for creating libraries of structurally diverse compounds for various applications. Common derivatization reactions include:

Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy used to introduce a wide range of functional groups. acs.org

Alkylation : The secondary amine can be alkylated using alkyl halides. This reaction introduces new alkyl substituents on the nitrogen atom, further modifying the compound's properties. acs.org

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form tertiary amines. For example, reaction with acetone (B3395972) can introduce an isopropyl group. evitachem.com

Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides. This reaction is analogous to the Hinsberg test and is used to protect or modify the amine. rsc.org

These derivatization reactions are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, allowing for the fine-tuning of a molecule's properties. The synthesis of diverse 3-amino-azetidine derivatives often relies on these robust transformations. acs.org

Beyond derivatization, the secondary amine functionality has the potential to participate directly in or mediate other chemical transformations. The lone pair of electrons on the nitrogen atom can act as a base or a nucleophile, enabling it to catalyze certain reactions. For instance, secondary amines are known to be effective catalysts in various organic reactions, such as:

Enamine Catalysis : The amine could react with a ketone or aldehyde to form an enamine intermediate, which can then participate in subsequent reactions like aldol (B89426) additions or Michael additions.

Base Catalysis : The amine can function as a Brønsted-Lowry base to deprotonate acidic protons in a reaction mixture, thereby facilitating reactions that require basic conditions.

Reactivity of the Diphenylmethyl N-Substituent

The N-diphenylmethyl group, also known as the benzhydryl group, is a prominent feature of the title compound. wikipedia.org In synthetic organic chemistry, this group is frequently employed as a protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under specific, often mild, protocols. thieme-connect.comlookchem.com

The primary reactivity of the diphenylmethyl N-substituent is its removal (deprotection) to yield the corresponding secondary amine (the NH-azetidine). The cleavage of the C-N bond is facilitated by the stability of the resulting diphenylmethyl carbocation. Several methods have been developed for the deprotection of N-benzhydryl groups:

Hydrogenolysis : Catalytic hydrogenation is a common and effective method. The reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pearlman's catalyst) under a hydrogen atmosphere. rsc.org This method is generally clean and efficient.

Acid-Mediated Cleavage : The N-benzhydryl group can be removed under strongly acidic conditions, for example, using trifluoroacetic acid. nih.gov However, this method's utility can be limited by the acid sensitivity of other functional groups within the molecule, including the azetidine ring itself, which can undergo acid-mediated decomposition. nih.gov

Oxidative Cleavage : Certain oxidizing agents can cleave the benzhydryl group. For instance, a method involving N-bromosuccinimide (NBS) and a catalytic amount of bromine has been described for the cleavage of N-benzhydryl groups in β-lactams. thieme-connect.comlookchem.comresearchgate.net This proceeds via a stable N-benzhydrol intermediate which is then hydrolyzed to release the free amine and benzophenone. thieme-connect.comlookchem.com

Stability and Transformation Pathways of Azetidine Derivatives

The stability of the azetidine ring is a critical consideration in its synthesis and application. While generally more stable than aziridines, the inherent ring strain makes azetidines prone to degradation and transformation under certain conditions, particularly at acidic pH. rsc.orgnih.gov

An important degradation pathway for N-substituted azetidines involves acid-mediated intramolecular ring-opening. nih.govresearchgate.netnih.gov This process is often initiated by the protonation of the azetidine nitrogen, forming an azetidinium ion. researchgate.netnih.gov This activation facilitates nucleophilic attack, which can be intramolecular if a suitable nucleophilic group is present elsewhere in the molecule. For example, N-aryl azetidines bearing a side chain with an amide group have been shown to undergo rapid decomposition at low pH via nucleophilic attack of the pendant amide onto the activated azetidine ring. nih.gov

The stability is highly dependent on the pKa of the azetidine nitrogen, which is influenced by the nature of the N-substituent. nih.gov Electron-withdrawing substituents on the nitrogen atom can decrease its basicity, making it less prone to protonation and thus enhancing the compound's stability in acidic media. nih.gov

Other potential transformation pathways for azetidine derivatives include ring expansion reactions. For example, azetidines can be converted to larger nitrogen-containing heterocycles like pyrrolidines, although such transformations are more commonly described for the more strained aziridines. researchgate.netacs.org

Advanced Characterization Methodologies for the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-(Diphenylmethyl)-3-ethyl-3-azetidinamine, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The diphenylmethyl (benzhydryl) proton (-CHPh₂) would appear as a singlet, significantly downfield due to the influence of the two phenyl rings and the nitrogen atom. libretexts.org The ten protons of the two phenyl groups would likely appear as a complex multiplet in the aromatic region (approx. 7.2-7.5 ppm). acs.org

The protons on the four-membered azetidine (B1206935) ring are diastereotopic and would be expected to appear as distinct multiplets. The two sets of methylene (B1212753) protons on the azetidine ring (-CH₂-) would likely resonate at different chemical shifts. The ethyl group attached to the C3 position would present as a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃), following the n+1 splitting rule. A broad singlet, corresponding to the two protons of the primary amine (-NH₂), would also be expected; its chemical shift can be variable and it may exchange with D₂O.

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ar-H) | 7.20 - 7.50 | Multiplet | 10H |

| Benzhydryl (-CH) | ~4.5 - 4.8 | Singlet | 1H |

| Azetidine (-CH₂-) | ~3.0 - 3.8 | Multiplet(s) | 4H |

| Ethyl (-CH₂CH₃) | ~1.5 - 1.8 | Quartet | 2H |

| Amine (-NH₂) | Variable (e.g., 1.5 - 2.5) | Broad Singlet | 2H |

| Ethyl (-CH₂CH₃) | ~0.8 - 1.1 | Triplet | 3H |

¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum would confirm the carbon skeleton of the molecule. Distinct signals would be observed for the quaternary carbons, the methine carbon of the benzhydryl group, the aromatic carbons, and the carbons of the azetidine and ethyl groups. The chemical shifts of carbons are influenced by their local electronic environment. youtube.com The benzhydryl carbon (-CHPh₂) is expected in the range of 70-80 ppm. researchgate.net The aromatic carbons would appear between 125-150 ppm. oregonstate.edu The carbons of the azetidine ring and the ethyl group would be found in the aliphatic region of the spectrum. organicchemistrydata.orgwisc.edu

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted δ (ppm) |

|---|---|

| Aromatic (ipso-C) | 140 - 145 |

| Aromatic (Ar-C) | 125 - 130 |

| Benzhydryl (-CH) | 70 - 80 |

| Azetidine (C2, C4) | 55 - 65 |

| Azetidine (C3) | 50 - 60 |

| Ethyl (-CH₂) | 25 - 35 |

| Ethyl (-CH₃) | 8 - 12 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are critical for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific bonds. Key expected absorptions include:

N-H Stretching: A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

C-H Stretching (Aromatic): Sharp bands appearing just above 3000 cm⁻¹, typically between 3000-3100 cm⁻¹. vscht.cz

C-H Stretching (Aliphatic): Bands appearing just below 3000 cm⁻¹, typically between 2850-2960 cm⁻¹, corresponding to the azetidine and ethyl group C-H bonds. vscht.cz

N-H Bending: A band in the 1590-1650 cm⁻¹ region.

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. vscht.cz

C-N Stretching: Absorptions in the fingerprint region, typically between 1000-1250 cm⁻¹.

General spectra of azetidine and its derivatives confirm the regions for ring-related vibrations. acs.orgchemicalbook.com

Predicted Characteristic IR Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Primary Amine | N-H Bend | 1590 - 1650 | Variable |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |

| Aliphatic Amine | C-N Stretch | 1000 - 1250 | Medium |

Raman Spectroscopy Raman spectroscopy would serve as a complementary technique. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. It would be particularly useful for observing the symmetric C=C stretching vibrations of the phenyl rings and the C-C backbone of the ethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information on the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₁₈H₂₂N₂, giving it a monoisotopic mass of 266.1783 Da and a molecular weight of approximately 266.38 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 266. Due to the presence of two nitrogen atoms, this follows the nitrogen rule (an even molecular weight corresponds to an even number of nitrogen atoms). The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

Key fragmentation pathways would include:

Formation of the Benzhydryl Cation: The most prominent fragmentation would likely be the cleavage of the N-C(benzhydryl) bond to form the highly stable diphenylmethyl (benzhydryl) cation at m/z 167.

Alpha-Cleavage at the Ring: Cleavage of the C2-C3 or C3-C4 bond of the azetidine ring is also a probable pathway. Loss of an ethyl radical from the molecular ion would lead to a fragment at m/z 237.

Ring Opening: Complex rearrangements and ring-opening fragmentations are also characteristic of cyclic amines. miamioh.eduwhitman.edu

Predicted Mass Spectrometry Fragments (EI)

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 266 | [M]⁺˙ | Molecular Ion |

| 237 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 167 | [C₁₃H₁₁]⁺ | Benzhydryl cation (cleavage of N-CHPh₂ bond) |

| 99 | [C₆H₁₃N]⁺ | Fragment from ring cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. researchgate.neteurjchem.com While a crystal structure for this compound is not publicly available, analysis of related structures allows for a prediction of its key structural features. researchgate.netmdpi.com

Should suitable crystals be grown, the analysis would reveal:

Azetidine Ring Conformation: The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. The degree of puckering could be quantified.

Stereochemistry: The C3 carbon is a stereocenter. A crystallographic analysis of a single enantiomer would determine its absolute configuration (R or S). For a racemic mixture, the crystal would contain both enantiomers. nih.gov

Substituent Orientation: The analysis would show the precise orientation of the bulky diphenylmethyl group on the nitrogen and the ethyl and amine groups on the C3 carbon. The two phenyl rings of the benzhydryl group would adopt a specific conformation relative to each other.

Intermolecular Interactions: The crystal packing would be stabilized by intermolecular forces, most notably hydrogen bonding involving the primary amine (N-H···N) and potentially weak C-H···π interactions. nih.gov

Anticipated Structural Parameters from X-ray Crystallography

| Parameter | Description | Expected Value/Feature |

|---|---|---|

| Azetidine Ring Puckering Angle | Dihedral angle defining the non-planarity of the ring | Non-zero value, typical for azetidines |

| C-N Bond Lengths (Azetidine) | Length of the carbon-nitrogen bonds within the ring | ~1.45 - 1.49 Å |

| C-C Bond Lengths (Azetidine) | Length of the carbon-carbon bonds within the ring | ~1.52 - 1.56 Å |

| Absolute Configuration at C3 | Spatial arrangement of substituents at the chiral center | R or S |

| Intermolecular Hydrogen Bonds | H-bonds between amine groups of adjacent molecules | N-H···N distances of ~2.8 - 3.2 Å |

Computational and Theoretical Investigations of the Chemical Compound and Azetidine Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the electronic properties and stability of molecules. For azetidine (B1206935) derivatives, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the strained four-membered ring system. researchgate.netmdpi.com These calculations provide a detailed picture of electron distribution, orbital energies, and molecular geometry, which are crucial for understanding the molecule's behavior. psu.edursc.org The electronic structures of species like the azetidine radical cation have been investigated, revealing a planar ring structure where the spin density is primarily located on the nitrogen atom. psu.edursc.org

Thermodynamic parameters are critical indicators of a compound's stability and potential energy content. The heat of formation (HOF), defined as the standard enthalpy change when a compound is formed from its constituent elements, is a key value derived from computational models. researchgate.netjackwestin.com For instance, theoretical studies on a series of nitroimine-substituted azetidines using the G3MP2 level of theory have shown that HOFs are significantly influenced by the number of substituent groups. researchgate.net It was found that each nitroimine group can increase the HOF by approximately 232 kJ/mol, indicating that such substituted azetidines have the potential to be energetic materials. researchgate.net

Bond Dissociation Energy (BDE) represents the enthalpy change required to break a specific bond homolytically. ucsb.edu High BDEs are typically associated with greater thermal stability. researchgate.net Calculations on substituted azetidines have demonstrated that factors such as intramolecular hydrogen bonds and the covalent bond strength within the four-membered ring are decisive for the stability of different isomers. researchgate.net The investigation of nitroimine-substituted azetidines revealed high HOFs and large BDEs, suggesting sufficient thermal and kinetic stability for these compounds. researchgate.net

Table 1: Calculated Thermodynamic Parameters for Nitroimine-Substituted Azetidines at the G3MP2 Level This table presents data for representative azetidine derivatives to illustrate the application of theoretical calculations, as specific data for 1-(Diphenylmethyl)-3-ethyl-3-azetidinamine is not available in the cited literature.

| Compound (Nitroimine Substituent) | Total Energy (Hartree) | Zero-Point Energy (kJ/mol) | Thermal Correction (kJ/mol) | Heat of Formation (HOF) (kJ/mol) |

| A (Monosubstituted) | -405.08316 | 412.3 | 431.2 | 185.3 |

| B (Disubstituted) | -595.42431 | 487.6 | 511.4 | 420.2 |

| C (Disubstituted) | -595.41944 | 489.1 | 512.6 | 433.2 |

| D (Trisubstituted) | -785.75949 | 563.2 | 591.9 | 662.6 |

| E (Trisubstituted) | -785.7554 | 564.3 | 592.8 | 673.4 |

| F (Tetrasubstituted) | -976.08862 | 638.9 | 672.4 | 910.7 |

| Data sourced from a theoretical study on nitroimine derivatives of azetidine. researchgate.net |

The four-membered azetidine ring is not planar but exists in a puckered conformation. researchgate.netresearchgate.net This puckering is a consequence of ring strain, which is approximately 25.4 kcal/mol. rsc.org Gas-phase electron diffraction studies and microwave spectroscopy have determined the puckering angle of the parent azetidine to be around 29.7° to 37°. researchgate.netrsc.orgresearchgate.net

Mechanistic Studies of Azetidine-Forming and -Transforming Reactions

Computational chemistry is indispensable for elucidating the complex mechanisms of reactions that form or transform the azetidine ring. The high ring strain of azetidines makes them valuable synthetic intermediates for various ring-opening and ring-enlargement reactions. researchgate.netmagtech.com.cn

DFT calculations have been instrumental in understanding the pathways of various azetidine syntheses. One prominent example is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.orgchemrxiv.orgchemrxiv.org Mechanistic studies, often supported by computations, suggest that these reactions can proceed via a triplet energy transfer mechanism. rsc.orgchemrxiv.orgacs.org For example, the visible light-mediated [2+2] cycloaddition of glyoxylate (B1226380) oximes with alkenes is believed to occur after the oxime is activated to its triplet state by a photocatalyst. chemrxiv.orgresearchgate.net

Other synthetic routes whose mechanisms have been computationally explored include:

Copper-Catalyzed Radical Cyclization: DFT calculations indicated that the anti-Baldwin 4-exo-dig radical cyclization of ynamides is kinetically favored over the alternative 5-endo-dig pathway, leading to the formation of highly functionalized azetidines. nih.gov

Palladium-Catalyzed C-H Amination: The mechanism for the intramolecular amination to form azetidines involves a key step of reductive elimination from a Pd(IV) intermediate. rsc.org

Ring-Opening of Aziridines: Theoretical studies on the ring-opening of 2-methylaziridine (B133172) with an amine nucleophile showed a preference for a backside attack (SN2-type) mechanism. nih.gov

Staudinger Cycloaddition: DFT calculations on the [2+2] cycloaddition of ketenes and imines to form β-lactams (2-azetidinones) have shown that the reaction rate is primarily determined by the electrocyclic ring-closing step and is heavily influenced by the nature of the substituents on the ketene. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions with their environment. nih.govuzh.ch This technique is particularly useful for studying large systems, such as an azetidine-containing molecule interacting with a protein or solvent. researchgate.netyoutube.com

MD simulations have been used to parameterize azetidine-2-carboxylic acid (Aze) for inclusion in force fields used to model proteins. nih.gov These simulations revealed that Aze has a greater tendency than proline to undergo trans→cis peptide bond isomerization, which can significantly alter polypeptide chain conformation. nih.gov In another study, MD simulations were employed to validate molecular docking results of a novel azetidine derivative against viral protein targets, helping to confirm its potential as a viral inhibitor. researchgate.netglobalauthorid.com The simulations showed stable binding energies and minimal structural deviation (RMSD) over the simulation time. researchgate.netglobalauthorid.com

Furthermore, computational studies combining DFT calculations with in-situ FT-IR analysis have been used to understand the dynamic behavior of reactive intermediates. mdpi.comnih.gov For instance, the study of the α-lithiation of N-alkyl-2-oxazolinylazetidines revealed a configurationally labile lithiated intermediate, a finding supported by both experimental monitoring and DFT calculations of the species involved. mdpi.comnih.gov

Prediction of Reactivity and Selectivity in Azetidine Synthesis

A significant goal of computational chemistry is to move from rationalizing observed results to predicting the outcomes of unknown reactions. escholarship.org In the context of azetidine synthesis, computational models are increasingly used to predict reactivity and selectivity, thereby guiding experimental efforts. mit.edumit.edu

A notable success in this area involves predicting the viability of photocatalyzed [2+2] cycloadditions to form azetidines. mit.edu Researchers developed a computational model based on DFT to calculate the frontier molecular orbital (FMO) energies of various alkenes and oximes. mit.edumit.edu The hypothesis was that a successful reaction depends on the energy match between the FMOs of the reacting partners. mit.edu This model allowed for the rapid screening of potential reactant pairs, with predictions showing high accuracy when tested experimentally. mit.edumit.edu The computational approach can effectively pre-screen compounds, saving significant time and resources compared to a trial-and-error experimental process. mit.edu Such predictive modeling can also account for factors influencing reaction yield, such as the steric availability of atoms for reaction. mit.edumit.edu

Advanced Research Context and Future Perspectives for Azetidine Derivatives

Azetidines as Versatile Building Blocks in Complex Organic Synthesis

The rigid, three-dimensional structure of the azetidine (B1206935) ring makes it an attractive building block in organic synthesis, particularly in medicinal chemistry. enamine.netnih.gov Incorporating this scaffold can limit the conformational flexibility of a molecule, which may lead to a decrease in the entropy of binding to a biological target and thus enhance affinity and specificity. enamine.net Consequently, there is a growing demand for new synthetic methods to access azetidine building blocks with diverse functionalities and substitution patterns. chemrxiv.org

Azetidines serve as valuable bioisosteres and functional mimics for other chemical groups, often improving a molecule's physicochemical properties. The compound 1-(Diphenylmethyl)-3-ethyl-3-azetidinamine exemplifies a complex substitution pattern with a quaternary stereocenter that is of high value in drug discovery. The synthesis of such densely functionalized azetidines is a key objective, as these building blocks are crucial for creating libraries of novel compounds for high-throughput screening and structure-activity relationship studies. lifechemicals.comnih.gov

| Azetidine Building Block Class | Description | Synthetic Utility | References |

|---|---|---|---|

| Azetidine-2-carboxylic Acids | Azetidine ring with a carboxylic acid at the 2-position. A proline mimic. | Used in peptide synthesis, as chiral ligands, and as precursors for other functionalized azetidines. | chemrxiv.orgscilit.com |

| 3-Substituted Azetidines | Functional groups are introduced at the C3 position of the ring. | Commonly used to introduce vectors for modifying molecular properties and exploring structure-activity relationships. | nih.govnih.govacs.org |

| Spirocyclic Azetidines | The azetidine ring is part of a spirocyclic system. | Offers novel three-dimensional shapes for exploring new chemical space. | chemrxiv.orgrsc.org |

| N-H Azetidines | The azetidine nitrogen is unsubstituted, allowing for further functionalization. | Key intermediates for the synthesis of a wide range of N-substituted azetidine derivatives. | rsc.org |

Role in Advanced Materials Science (e.g., as polymerizable monomers)

The significant ring strain inherent in the azetidine scaffold makes it an excellent candidate for ring-opening polymerization (ROP), opening avenues for its use in advanced materials science. researchgate.netrsc.org The polymerization of azetidine monomers can lead to the formation of linear polyamines, which are otherwise difficult to synthesize. rsc.orgrsc.org These polymers have a wide range of potential applications, including as coatings, for CO2 adsorption, and in gene transfection. rsc.org

Both cationic and anionic ROP mechanisms have been explored for azetidine derivatives. rsc.orgrsc.org For instance, unsubstituted azetidine can undergo cationic ROP to form hyperbranched poly(trimethylenimine). rsc.org More controlled polymerizations can be achieved with N-sulfonylated azetidines, which undergo anionic ROP to produce linear polysulfonylamides. nsf.gov These can subsequently be deprotected to yield linear polyimines. researchgate.net Beyond polymers, densely functionalized azetidines are also being explored as novel energetic materials, where the high strain energy contributes to their performance. acs.orgresearchgate.net The development of tunable azetidine-based materials has been enabled by modern synthetic methods that allow for precise control over substitution and stereochemistry. acs.org

| Polymerization Method | Monomer Type | Resulting Polymer | Key Features | References |

|---|---|---|---|---|

| Cationic Ring-Opening Polymerization (CROP) | Azetidine, N-Alkylazetidines | Hyperbranched Poly(trimethylenimine) (hbPTMI) | Difficult to control molecular weight and architecture. | rsc.orgresearchgate.net |

| Anionic Ring-Opening Polymerization (AROP) | N-Sulfonylaziridines/azetidines | Linear Polysulfonylamides | Living polymerization allows for good control; can be deprotected to linear polyimines. | nsf.govresearchgate.net |

| Activated Monomer Polymerization | N-(methanesulfonyl)azetidine | Polysulfonylamides with backbone incorporation | Spontaneous polymerization at room temperature after deprotonation of the monomer. | nsf.gov |

Future Directions in Azetidine Synthetic Methodology

The historical difficulty in synthesizing substituted azetidines has spurred significant innovation, and the development of new synthetic methodologies remains a vibrant area of research. nih.govmagtech.com.cn Future progress in the field hinges on creating more efficient, scalable, and versatile methods to access complex azetidine scaffolds from simple precursors. rsc.orgnews-medical.net

Several promising strategies are at the forefront of modern azetidine synthesis:

Photochemical Reactions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a highly direct route to azetidines. nih.gov Recent advances using visible-light photocatalysis have overcome previous limitations, allowing for the mild and efficient synthesis of structurally diverse and densely functionalized azetidines. rsc.orgnews-medical.netnih.gov

C(sp³)–H Functionalization: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for constructing the azetidine ring. rsc.org This approach allows for the conversion of readily available amine precursors into functionalized azetidines with high efficiency and functional group tolerance. rsc.org

Strain-Release Synthesis: Methods utilizing highly strained precursors, such as azabicyclo[1.1.0]butanes, offer a modular pathway to substituted azetidines. rsc.orgorganic-chemistry.org The release of ring strain drives the reaction, enabling the formation of the azetidine ring through reactions with various reagents. organic-chemistry.org

Enantioselective Difunctionalization: Recent breakthroughs include the copper-catalyzed enantioselective boryl allylation of azetines (the unsaturated precursors to azetidines). acs.org This method provides rapid access to chiral 2,3-disubstituted azetidines, which were previously difficult to obtain. acs.org

| Synthetic Method | Description | Advantages | References |

|---|---|---|---|

| Visible-Light Aza Paternò-Büchi | [2+2] photocycloaddition of imines and alkenes using a photocatalyst. | Mild conditions, high functional group tolerance, direct access to complex azetidines. | rsc.orgnews-medical.netnih.gov |

| Intramolecular C-H Amination | Metal-catalyzed cyclization of an amine onto a C-H bond three carbons away. | High regioselectivity, utilizes readily available starting materials. | rsc.org |

| Strain-Release Homologation | Ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes. | Modular, provides access to bis-functionalized azetidines. | rsc.orgorganic-chemistry.org |

| Asymmetric Catalysis | Enantioselective reactions on azetine precursors to install multiple stereocenters. | Provides access to enantioenriched, highly substituted azetidines. | acs.org |

Emerging Applications and Unexplored Reactivity of Azetidine Scaffolds

The unique reactivity of the azetidine ring, driven by its strain, is leading to emerging applications beyond its use as a stable scaffold. rsc.orgresearchwithrutgers.com Chemists are increasingly harnessing this inherent strain to use azetidines as versatile synthetic intermediates for constructing other heterocyclic systems. rsc.org

One of the most promising areas of unexplored reactivity is the use of azetidines in ring-expansion reactions . rsc.org Under appropriate conditions, the strained four-membered ring can be selectively opened and rearranged to form larger, more substituted nitrogen heterocycles such as pyrrolidines, piperidines, and azepanes. rsc.org This strategy transforms readily accessible azetidines into more complex acyclic amines or expanded ring systems, providing a powerful tool for synthetic chemists. rsc.org

Furthermore, the development of diverse azetidine-based scaffolds is enabling the creation of specialized chemical libraries for probe and drug discovery, particularly for challenging targets like the central nervous system (CNS). nih.gov The synthesis and profiling of libraries built around fused, bridged, and spirocyclic azetidine cores allow for a systematic exploration of new chemical space. nih.gov Chiral azetidines are also finding applications as ligands and templates in asymmetric catalysis, further expanding their utility in modern organic synthesis. rsc.orgrsc.org

Q & A

Q. What are the established synthetic routes for 1-(Diphenylmethyl)-3-ethyl-3-azetidinamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves azetidine ring formation via cyclization of precursor amines. For example, analogous compounds like azetidin-3-ylmethanol hydrochloride are synthesized using reductive amination or nucleophilic substitution with catalysts like triethylamine or Pd(II) oxides . Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) critically affect yield and purity. Optimization via fractional factorial design can identify key variables (e.g., molar ratios, reaction time) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns on the azetidine ring and diphenylmethyl group. IR spectroscopy identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹). Computational methods like density functional theory (DFT) calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Solubility profiles in polar/nonpolar solvents (e.g., ethanol, DCM) should be experimentally determined using UV-Vis or HPLC .

Q. What are the solubility and stability considerations for this compound under standard laboratory conditions?

- Methodological Answer : Solubility in common solvents (e.g., 38.9 mg/mL in ethanol) can be assessed via gravimetric analysis. Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure should use accelerated degradation protocols with LC-MS monitoring. For example, azetidine derivatives often degrade via ring-opening under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for azetidine derivatives?

- Methodological Answer : Contradictions may arise from impurities (e.g., unreacted precursors) or assay variability. Validate purity via elemental analysis and mass spectrometry. Replicate bioassays under standardized conditions (e.g., cell line viability assays with controls for solvent effects). Meta-analysis of existing data using Bayesian statistics can identify confounding variables .

Q. What experimental design strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Use a central composite design (CCD) to explore substituent effects on the azetidine ring. Variables include alkyl chain length, electron-withdrawing groups, and steric bulk. Response surface methodology (RSM) correlates synthetic parameters (e.g., catalyst loading, solvent) with bioactivity outcomes . High-throughput screening with automated liquid handlers accelerates data collection .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding affinities to receptors like GPCRs or enzymes. MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. Quantum mechanics/molecular mechanics (QM/MM) models elucidate reaction pathways for covalent binding scenarios . Validate predictions with in vitro assays (e.g., SPR for binding kinetics) .

Q. What strategies mitigate safety risks during large-scale synthesis or handling?

- Methodological Answer : Conduct hazard assessments using tools like HAZOP. For azetidines, prioritize inert atmosphere handling (N₂/Ar) to prevent oxidation. Use containment systems for volatile intermediates. Reference safety data sheets (SDS) for analogous compounds (e.g., azetidine-3-carboxylic acid) to establish PPE requirements (e.g., nitrile gloves, fume hoods) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian09). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling patterns. Cross-validate with X-ray crystallography if crystalline derivatives are available. Contradictions may arise from solvent polarity or dynamic effects (e.g., ring puckering in azetidines) .

Q. What statistical methods are appropriate for optimizing reaction conditions with limited starting material?

- Methodological Answer : Use a Taguchi design to minimize experiments while maximizing information gain. Prioritize factors like temperature, solvent, and catalyst type. Analyze results with ANOVA to identify significant variables. For small sample sizes, bootstrap resampling reduces Type I/II errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.